6-Cyclopropylpyrazine-2-carbonitrile
Description
6-Cyclopropylpyrazine-2-carbonitrile is a pyrazine derivative featuring a cyclopropyl substituent at the 6-position and a nitrile group (-CN) at the 2-position. The pyrazine core is a six-membered aromatic ring with two nitrogen atoms at non-adjacent positions. The cyclopropyl group introduces steric bulk and unique electronic effects, while the nitrile group enhances reactivity through its electron-withdrawing nature. This compound is likely synthesized via cyclocondensation or substitution reactions involving cyclopropyl precursors.
Properties
Molecular Formula |
C8H7N3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-cyclopropylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3/c9-3-7-4-10-5-8(11-7)6-1-2-6/h4-6H,1-2H2 |
InChI Key |
FKLQGEJFSYZTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CN=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key pyrazine-2-carbonitrile derivatives, emphasizing substituent effects:
Key Differences and Implications
Electron-withdrawing groups (Cl, F) increase the pyrazine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, cyclopropyl’s sigma-donor effects may moderate this reactivity .
Biological and Pharmacological Relevance: Dihydropyrazolo-pyrazine carbonitriles (e.g., compound 29 in ) exhibit saturated cores, improving solubility and conformational flexibility for target engagement . The fully aromatic pyrazine in the target compound may prioritize stability over flexibility. The 3-amino-6-cyclopropyl analog () introduces hydrogen-bonding capacity via the -NH₂ group, a feature absent in the target compound. This could influence solubility and receptor affinity .
Synthetic Accessibility :
- Derivatives like 5-Chloro-6-methyl-2-pyrazinecarbonitrile are synthesized via direct halogenation or alkylation, while cyclopropyl-containing analogs may require specialized reagents (e.g., cyclopropane carboxaldehydes) or transition-metal catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
